Cas no 2639444-05-4 (Ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate)

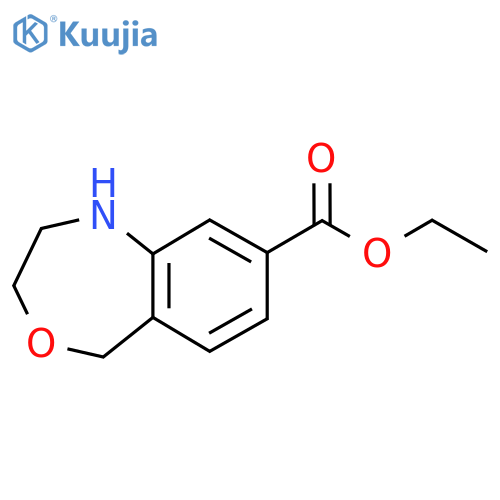

2639444-05-4 structure

商品名:Ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate

Ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate

- EN300-27783188

- 2639444-05-4

- Ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate

-

- インチ: 1S/C12H15NO3/c1-2-16-12(14)9-3-4-10-8-15-6-5-13-11(10)7-9/h3-4,7,13H,2,5-6,8H2,1H3

- InChIKey: OTULSCIEABLGIV-UHFFFAOYSA-N

- ほほえんだ: O1CCNC2C=C(C(=O)OCC)C=CC=2C1

計算された属性

- せいみつぶんしりょう: 221.10519334g/mol

- どういたいしつりょう: 221.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 47.6Ų

Ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27783188-0.05g |

ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate |

2639444-05-4 | 95.0% | 0.05g |

$1091.0 | 2025-03-19 | |

| Enamine | EN300-27783188-0.1g |

ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate |

2639444-05-4 | 95.0% | 0.1g |

$1144.0 | 2025-03-19 | |

| Enamine | EN300-27783188-2.5g |

ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate |

2639444-05-4 | 95.0% | 2.5g |

$2548.0 | 2025-03-19 | |

| Enamine | EN300-27783188-10g |

ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate |

2639444-05-4 | 10g |

$5590.0 | 2023-09-09 | ||

| Enamine | EN300-27783188-0.25g |

ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate |

2639444-05-4 | 95.0% | 0.25g |

$1196.0 | 2025-03-19 | |

| Enamine | EN300-27783188-0.5g |

ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate |

2639444-05-4 | 95.0% | 0.5g |

$1247.0 | 2025-03-19 | |

| Enamine | EN300-27783188-10.0g |

ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate |

2639444-05-4 | 95.0% | 10.0g |

$5590.0 | 2025-03-19 | |

| Enamine | EN300-27783188-1.0g |

ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate |

2639444-05-4 | 95.0% | 1.0g |

$1299.0 | 2025-03-19 | |

| Enamine | EN300-27783188-1g |

ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate |

2639444-05-4 | 1g |

$1299.0 | 2023-09-09 | ||

| Enamine | EN300-27783188-5g |

ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate |

2639444-05-4 | 5g |

$3770.0 | 2023-09-09 |

Ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate 関連文献

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

2639444-05-4 (Ethyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylate) 関連製品

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量